molecular formula C16H9Cl3O2 B2976314 (5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone CAS No. 303145-31-5

(5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone

Cat. No.: B2976314
CAS No.: 303145-31-5
M. Wt: 339.6
InChI Key: ZOKBPCZUYALUIB-UHFFFAOYSA-N
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Description

(5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone: is a complex organic compound belonging to the benzofuran family. Benzofurans are characterized by their fused benzene and furan rings, which contribute to their unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone typically involves multi-step organic reactions[_{{{CITATION{{{2{Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3 ...](https://www.mdpi.com/1420-3049/10/7/747). One common approach is the condensation of 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid with 3,4-dichlorophenylmagnesium bromide under controlled conditions[{{{CITATION{{{2{Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-3 .... The reaction is often carried out in an inert atmosphere, using solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or nickel complexes[{{{CITATION{{{_2{Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-3 ....

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity[_{{{CITATION{{{2{Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3 ...](https://www.mdpi.com/1420-3049/10/7/747). Continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability[{{{CITATION{{{_2{Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-3 .... Additionally, purification techniques such as recrystallization and chromatography are utilized to obtain the final product in high purity.

Chemical Reactions Analysis

(5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones[_{{{CITATION{{{_2{Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-3 ....

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are employed.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Halogenated derivatives, alkylated products

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.

  • Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

(5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone: is compared with other similar compounds, such as:

  • Benzofuran derivatives: These compounds share the benzofuran core structure but differ in their substituents and functional groups.

  • Indole derivatives: Similar to benzofurans, indole derivatives exhibit various biological activities and are used in drug development.

  • Chlorinated aromatic compounds: These compounds contain chlorine atoms on aromatic rings and exhibit unique chemical and biological properties.

The uniqueness of this compound lies in its specific combination of chloro and methyl groups, which contribute to its distinct reactivity and biological activity.

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis and a promising candidate for drug development and other applications.

Properties

IUPAC Name

(5-chloro-3-methyl-1-benzofuran-2-yl)-(3,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3O2/c1-8-11-7-10(17)3-5-14(11)21-16(8)15(20)9-2-4-12(18)13(19)6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKBPCZUYALUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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